2,6-Diamino-5-methyl-4-pyrimidinecarboxylic acid
CAS No.: 20865-34-3
Cat. No.: VC18509038
Molecular Formula: C6H8N4O2
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20865-34-3 |
|---|---|
| Molecular Formula | C6H8N4O2 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 2,6-diamino-5-methylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H8N4O2/c1-2-3(5(11)12)9-6(8)10-4(2)7/h1H3,(H,11,12)(H4,7,8,9,10) |
| Standard InChI Key | LSHFDPWXHRHJEG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N=C1N)N)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The IUPAC name of this compound is 2,6-diamino-5-methylpyrimidine-4-carboxylic acid, reflecting its substitution pattern on the pyrimidine ring . The SMILES notation CC1=C(N=C(N=C1N)N)C(=O)O and InChIKey LSHFDPWXHRHJEG-UHFFFAOYSA-N provide unambiguous representations of its structure . The pyrimidine core contains nitrogen atoms at positions 1, 3, and 5, while the methyl group at position 5 and carboxylic acid at position 4 introduce steric and electronic modifications critical for its interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₄O₂ | |
| Molecular Weight | 168.15 g/mol | |
| CAS Registry Number | 20865-34-3 | |
| IUPAC Name | 2,6-diamino-5-methylpyrimidine-4-carboxylic acid |
Synthesis and Chemical Reactivity
Reactivity and Derivatives
The presence of multiple amino groups renders this compound susceptible to electrophilic substitution, while the carboxylic acid moiety enables esterification or amidation reactions. For instance, derivatives such as 2,6-diamino-5-(methylformylamino)pyrimidine-4-ol highlight the potential for functionalization at the amino groups . Such modifications are critical for tuning solubility and biological activity.
Physical and Spectroscopic Properties
Spectral Characterization
Infrared (IR) spectroscopy of related pyrimidine carboxylates reveals characteristic absorption bands:
Nuclear magnetic resonance (NMR) data for analogous compounds provide insights into electronic environments:
Applications in Research and Industry
Intermediate in Organic Synthesis
This compound serves as a building block for synthesizing complex heterocycles. For instance, its amino groups can undergo diazotization to form triazolo-pyrimidines, which are explored for anticancer properties .
Material Science Applications
Pyrimidine carboxylates have been investigated for metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions, though applications for this specific derivative are yet unexplored .
Future Directions and Research Gaps
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Mechanistic Studies: Elucidate the compound’s role in nucleic acid metabolism using isotopic labeling.
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Derivatization: Explore alkylation or acylation of amino groups to enhance bioactivity.
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Therapeutic Potential: Assess antiviral or anticancer efficacy in in vitro models.
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